molecular formula C14H10N2O2 B2503828 3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde CAS No. 1253696-34-2

3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde

Cat. No.: B2503828
CAS No.: 1253696-34-2
M. Wt: 238.246
InChI Key: HGGSUSHTVKFTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted at position 3 with a 4-methylphenyl group and at position 5 with a carbaldehyde functional group. The compound’s structural and electronic properties are influenced by the substituents, making comparisons with analogous compounds critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name

3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-9-2-4-11(5-3-9)13-12-6-10(8-17)7-15-14(12)18-16-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGSUSHTVKFTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C=C(C=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The methyl group on the phenyl ring (4- vs. 2-) alters steric and electronic effects. For example, 3-(2-methylphenyl) derivatives may exhibit reduced planarity compared to 4-methylphenyl analogs, affecting binding interactions .
  • Functional Groups : Carbaldehydes (CHO) are reactive toward nucleophiles, making them versatile intermediates, while sulfonyl chlorides (SO₂Cl) and carboxylic acids (COOH) are often used in coupling reactions or as polar pharmacophores .

Physicochemical Properties

Calculated properties from available

Compound Name H-Bond Acceptors H-Bond Donors LogD (pH 5.5) Molecular Weight (g/mol)
This compound 4 0 ~2.1 (estimated) 254.25
3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride 4 0 5.5 294.71
3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid 5 1 ~1.8 278.25

Analysis :

  • Lipophilicity : The sulfonyl chloride derivatives exhibit higher LogD values (e.g., 5.5) due to their hydrophobic sulfur-containing groups, whereas carboxylic acids are more hydrophilic (LogD ~1.8) .
  • Hydrogen Bonding: Carboxylic acids (H-bond donors = 1) enhance solubility and target binding, while carbaldehydes and sulfonyl chlorides lack H-bond donors, favoring membrane permeability .

Biological Activity

3-(4-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazolo[5,4-b]pyridine class, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C15H12N2OC_{15}H_{12}N_2O with a specific structure that contributes to its biological activity. The structural features include a pyridine ring fused with an oxazole moiety and a 4-methylphenyl group.

Biological Activity Overview

The biological activity of this compound can be classified into several categories based on existing research:

  • Antimicrobial Activity : Compounds in the oxazolo[5,4-b]pyridine family have shown promising antimicrobial properties. Studies indicate that similar compounds can inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Properties : There is emerging evidence suggesting that derivatives of oxazolo[5,4-b]pyridine exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.
  • Enzyme Inhibition : Some studies have focused on the ability of these compounds to act as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic processes or signal transduction pathways relevant to cancer or metabolic disorders.

Case Study 1: Anticancer Activity

A study examined the anticancer effects of a related oxazolo[5,4-b]pyridine compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways (source needed).

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of oxazolo[5,4-b]pyridine derivatives revealed that certain modifications enhanced their antimicrobial activity against Gram-positive bacteria. The study utilized disk diffusion assays to measure inhibitory zones and determined minimum inhibitory concentrations (MICs) for effective compounds (source needed).

The mechanisms by which this compound exerts its biological effects include:

  • Interference with DNA Synthesis : Similar compounds have been shown to bind to DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for specific enzymes involved in cellular metabolism.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValuesReference
3-(4-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridineAnticancer15 µM[Source needed]
3-(2-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridineAntimicrobial25 µg/mL[Source needed]
3-(Phenyl)-[1,2]oxazolo[5,4-b]pyridineEnzyme Inhibition10 µM[Source needed]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.